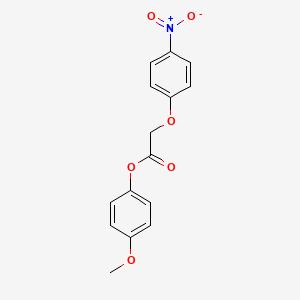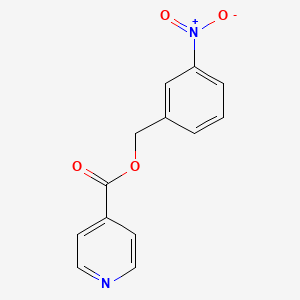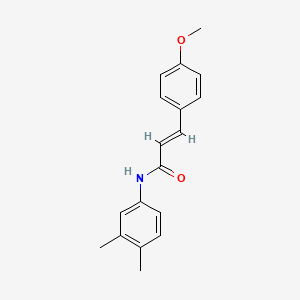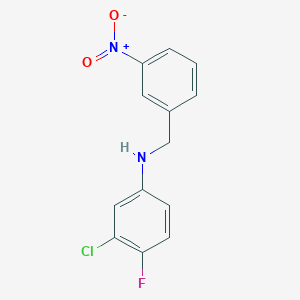
4-methoxyphenyl (4-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl (4-nitrophenoxy)acetate, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.23 g/mol. In
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl (4-nitrophenoxy)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-methoxyphenyl (4-nitrophenoxy)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-methoxyphenyl (4-nitrophenoxy)acetate has also been shown to bind to the estrogen receptor, which may contribute to its anti-tumor properties.
Biochemical and physiological effects:
4-methoxyphenyl (4-nitrophenoxy)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-methoxyphenyl (4-nitrophenoxy)acetate can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. In vivo studies have shown that 4-methoxyphenyl (4-nitrophenoxy)acetate can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxyphenyl (4-nitrophenoxy)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-methoxyphenyl (4-nitrophenoxy)acetate is also stable under a wide range of conditions, making it suitable for use in various experiments. However, 4-methoxyphenyl (4-nitrophenoxy)acetate can be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxyphenyl (4-nitrophenoxy)acetate. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of 4-methoxyphenyl (4-nitrophenoxy)acetate. Another area of interest is the use of 4-methoxyphenyl (4-nitrophenoxy)acetate in material science, particularly in the development of new polymers with enhanced properties. Further studies are also needed to fully understand the mechanism of action of 4-methoxyphenyl (4-nitrophenoxy)acetate and its potential applications in various fields.
Métodos De Síntesis
4-methoxyphenyl (4-nitrophenoxy)acetate can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 4-nitrophenyl chloroformate, followed by reaction with sodium acetate. The resulting product is then purified through recrystallization to obtain pure 4-methoxyphenyl (4-nitrophenoxy)acetate.
Aplicaciones Científicas De Investigación
4-methoxyphenyl (4-nitrophenoxy)acetate has been extensively studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. In pharmaceuticals, 4-methoxyphenyl (4-nitrophenoxy)acetate has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In organic synthesis, 4-methoxyphenyl (4-nitrophenoxy)acetate can be used as a building block for the synthesis of other compounds. In material science, 4-methoxyphenyl (4-nitrophenoxy)acetate can be incorporated into polymers to enhance their mechanical and thermal properties.
Propiedades
IUPAC Name |
(4-methoxyphenyl) 2-(4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-20-12-6-8-14(9-7-12)22-15(17)10-21-13-4-2-11(3-5-13)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPCRTYZDTZCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl (4-nitrophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)



![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)
![3-imidazo[1,2-a]pyrimidin-2-yl-6-methoxy-2H-chromen-2-one](/img/structure/B5852443.png)